Cas no 74910-75-1 (1,3-Benzenediaminium, N,N,N,N',N',N'-hexamethyl-)
74910-75-1 structure
Product Name:1,3-Benzenediaminium, N,N,N,N',N',N'-hexamethyl-
CAS No:74910-75-1
MF:C12H22N2
MW:194.316483020782
CID:540304
PubChem ID:71403860
Update Time:2025-04-19
1,3-Benzenediaminium, N,N,N,N',N',N'-hexamethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediaminium, N,N,N,N',N',N'-hexamethyl-
- trimethyl-[3-(trimethylazaniumyl)phenyl]azanium
- N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-Hexamethylbenzene-1,3-bis(aminium)
- DTXSID80824741
- 74910-75-1
- SCHEMBL26628889
-
- Inchi: 1S/C12H22N2/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3/q+2
- InChI Key: GGMMLGHVJDFHDV-UHFFFAOYSA-N
- SMILES: [N+](C)(C)(C)C1C=CC=C(C=1)[N+](C)(C)C
Computed Properties
- Exact Mass: 194.17846
- Monoisotopic Mass: 194.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1,3-Benzenediaminium, N,N,N,N',N',N'-hexamethyl- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
74910-75-1 (1,3-Benzenediaminium, N,N,N,N',N',N'-hexamethyl-) Related Products
- 552-82-9(N-Methyldiphenylamine)
- 5981-09-9(TAPA)
- 50617-73-7(N1-Methylbenzene-1,3-diamine)
- 2350-01-8(4-N,4-N-Diphenylbenzene-1,4-diamine)
- 603-34-9(Triphenylamine)
- 14118-16-2(N,N,N',N'-Tetraphenyl-1,4-phenylenediamine)
- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)
- 2836-04-6(N,N-Dimethyl-3-phenylenediamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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